Benzaldehyde, azine with benzophenone
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Overview
Description
Benzaldehyde, azine with benzophenone is a compound formed by the reaction of benzaldehyde and benzophenone with hydrazine. This compound belongs to the class of azines, which are characterized by the presence of a nitrogen-nitrogen double bond. Azines are known for their diverse chemical properties and applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde, azine with benzophenone typically involves the condensation reaction between benzaldehyde and benzophenone in the presence of hydrazine. The reaction can be carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is heated until the formation of the azine is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity azine compounds.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, azine with benzophenone can undergo various chemical reactions, including:
Oxidation: The azine can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azine back to its corresponding hydrazone or other reduced forms.
Substitution: The azine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazones or amines.
Scientific Research Applications
Benzaldehyde, azine with benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzaldehyde, azine with benzophenone involves its interaction with molecular targets such as enzymes or receptors. The azine moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.
Comparison with Similar Compounds
Benzophenone azine: Formed by the reaction of benzophenone with hydrazine.
Benzaldehyde phenylhydrazone: A related hydrazone compound with different reactivity.
Benzophenone thiosemicarbazide: Contains a thiosemicarbazide group instead of an azine.
Uniqueness: Benzaldehyde, azine with benzophenone is unique due to its specific combination of benzaldehyde and benzophenone moieties, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes and participate in diverse chemical reactions makes it valuable in various research and industrial applications.
Properties
CAS No. |
13118-38-2 |
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Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H16N2/c1-4-10-17(11-5-1)16-21-22-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b21-16+ |
InChI Key |
VEBKNLDTCCZJET-LTGZKZEYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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